MIC Comparison vs. Potassium Sorbate
In a direct head-to-head comparison using food spoilage microorganisms isolated from pickled mustard tubers, Lauroyl Arginine Hydrochloride (LAE) demonstrated substantially lower MIC values than potassium sorbate (PS), a widely used organic acid preservative. The study tested both preservatives under identical pH conditions across three spoilage strains. LAE's MIC advantage was consistent across all three organisms, with the magnitude of difference being largest for Penicillium janthinellum [1]. This quantitative difference reflects LAE's fundamentally distinct cationic surfactant mechanism versus PS's pH-dependent weak acid mechanism.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 16–32 mg/L (across three spoilage strains: Virgibacillus halodenitrificans, Pseudomonas stutzeri, Penicillium janthinellum) |
| Comparator Or Baseline | Potassium sorbate (PS): 256–1024 mg/L |
| Quantified Difference | LAE MIC was 8- to 32-fold lower than PS; specifically, 32-fold lower for Penicillium janthinellum (LAE 32 mg/L vs. PS 1024 mg/L) |
| Conditions | Checkerboard microdilution assay; pH-dependent evaluation across multiple pH environments; food spoilage isolates from pickled mustard tubers |
Why This Matters
For procurement decisions, lower MIC translates directly to lower required use concentrations, enabling cost-effective preservation with reduced organoleptic impact and simplified formulation.
- [1] Chen, W., et al. (2020). Synergistic Actions of Nα-Lauroyl-L-Arginine Ethyl Ester Hydrochloride and Potassium Sorbate in Preserving Pickled Mustard Tubers. Food Science and Technology, 36(10), 125-132. View Source
